2-(4-hydroxyphenyl)-9-(m-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic compound belonging to the triazoloquinazoline family. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of hydroxyl and methyl groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves the cyclization of 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one with various one-carbon donors . The starting material, 2-hydrazino-3-(3-methylphenyl)quinazolin-4(3H)-one, is synthesized from 3-methylaniline through a novel innovative route . The reaction conditions often include the use of solvents like ethanol or methanol, and the process is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with unique chemical and pharmacological properties
Scientific Research Applications
2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
- 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide
Uniqueness
2-(4-HYDROXYPHENYL)-9-(3-METHYLPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is unique due to its specific structural features, including the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H20N4O2 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C22H20N4O2/c1-13-4-2-5-15(12-13)20-19-17(6-3-7-18(19)28)23-22-24-21(25-26(20)22)14-8-10-16(27)11-9-14/h2,4-5,8-12,20,27H,3,6-7H2,1H3,(H,23,24,25) |
InChI Key |
ZFQNJYGRGSAUOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=C(C=C5)O |
Origin of Product |
United States |
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